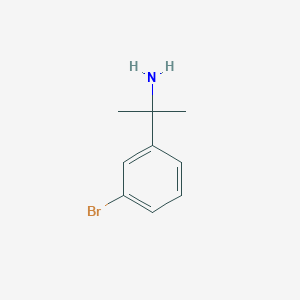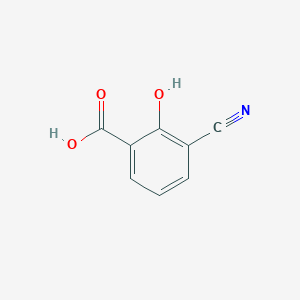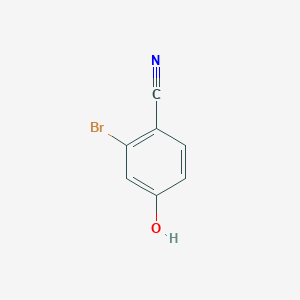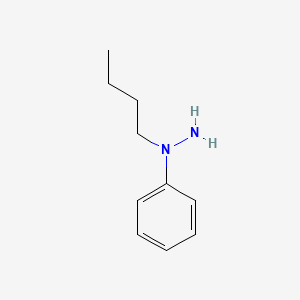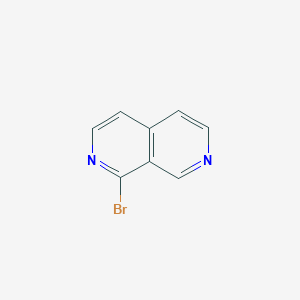
1-Bromo-2,7-naphthyridine
Vue d'ensemble
Description
1-Bromo-2,7-naphthyridine, also known as 1-Bromo-2,7-dihydronaphthalene, is an organic compound that is used in the synthesis of pharmaceuticals, dyes, and other chemicals. It is an important intermediate in the synthesis of a variety of compounds and has been used in a number of scientific research applications.
Applications De Recherche Scientifique
Copper-Catalyzed Amination
1-Bromo-2,7-naphthyridine has been utilized in copper-catalyzed amination reactions. Anderson et al. (2010) reported the copper-catalyzed amination of amido-bromo-1,8-naphthyridines using Cu2O and aqueous ammonia at room temperature. This method provided an alternative route to 2,7-diamido-1,8-naphthyridines, demonstrating the potential of this compound in organic synthesis (Anderson et al., 2010).
Amination of Halogeno-Naphthyridines
Haak and Plas (2010) explored the amination of 1-halogeno-2,7-naphthyridines, providing insights into the chemical behavior and reactivity of these compounds, including this compound. They investigated the reaction mechanisms, offering valuable information for chemical synthesis (Haak & Plas, 2010).
Synthesis of Tetrahydro-Naphthyridines
Zlatoidský and Gabos (2009) described a synthesis method for tetrahydro-naphthyridines, where this compound derivatives played a crucial role. Their work highlights the versatility of these compounds in creating complex organic structures (Zlatoidský & Gabos, 2009).
Homolytic Substitution in Organic Synthesis
Plodek et al. (2012) investigated the regioselective homolytic substitution of benzo[c][2,7]naphthyridines, a related compound to this compound. Their research provided insights into the substitution reactions essential for the synthesis of complex organic molecules, potentially applicable to this compound derivatives (Plodek et al., 2012).
Mécanisme D'action
Target of Action
1-Bromo-2,7-naphthyridine is a type of naphthyridine, a class of compounds known for their wide range of biological activities . Naphthyridines have been found to interact with various targets, including those involved in cancer, human immunodeficiency virus (HIV), microbial infections, inflammation, and oxidative stress . .
Mode of Action
Naphthyridines, in general, are known to interact with their targets in a variety of ways, leading to changes in cellular processes . The specific interactions and resulting changes caused by this compound would depend on its specific targets.
Biochemical Pathways
Given the broad range of biological activities exhibited by naphthyridines, it is likely that this compound affects multiple pathways .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is a permeant of the blood-brain barrier .
Result of Action
Naphthyridines are known to have a variety of effects, including anticancer, anti-hiv, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities .
Orientations Futures
The future directions in the study of naphthyridine derivatives like 1-Bromo-2,7-naphthyridine could involve the development of more ecofriendly, safe, and atom-economical approaches for their synthesis . Additionally, further exploration of their biological activities could lead to the discovery of new therapeutic applications .
Analyse Biochimique
Biochemical Properties
1-Bromo-2,7-naphthyridine plays a significant role in biochemical reactions, particularly in the formation of metal complexes and as a ligand in coordination chemistry . It interacts with various enzymes and proteins, often acting as an inhibitor or modulator. For instance, it has been observed to interact with cytochrome P450 enzymes, affecting their activity and thus influencing metabolic pathways . The nature of these interactions is primarily through the formation of stable complexes, which can alter the enzyme’s conformation and activity.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and apoptosis . By modulating the activity of key signaling proteins, this compound can induce changes in gene expression and cellular metabolism. For example, it can upregulate the expression of antioxidant enzymes, thereby enhancing the cell’s ability to manage oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, altering their function . This binding can lead to enzyme inhibition or activation, depending on the target. For instance, this compound has been shown to inhibit certain kinases, thereby affecting downstream signaling pathways and cellular responses . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as enhancing antioxidant defenses and modulating immune responses . At high doses, it can induce toxic effects, including oxidative stress, cellular damage, and apoptosis . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . These interactions can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism . The compound can also affect the activity of other enzymes and cofactors, further modulating metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . It can interact with transporters and binding proteins, influencing its localization and accumulation . These interactions are crucial for its bioavailability and efficacy, as they determine the compound’s concentration at target sites .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function . The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can enhance its interactions with target biomolecules and optimize its therapeutic effects .
Propriétés
IUPAC Name |
1-bromo-2,7-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2/c9-8-7-5-10-3-1-6(7)2-4-11-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFXXISYRBBBJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=CN=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20517625 | |
| Record name | 1-Bromo-2,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20517625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86278-61-7 | |
| Record name | 1-Bromo-2,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20517625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-2,7-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What role does 1-bromo-2,7-naphthyridine play in the synthesis of sampangine and ascididemin-type pyridoacridines?
A1: this compound serves as the foundational building block upon which the core structure of these alkaloids is constructed []. The bromine atom acts as a handle for further modifications, specifically Suzuki or Negishi cross-coupling reactions. These reactions introduce a ring A scaffold bearing an ester moiety, which is crucial for the final cyclization step to form the desired alkaloid structure [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



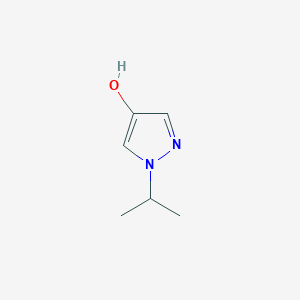
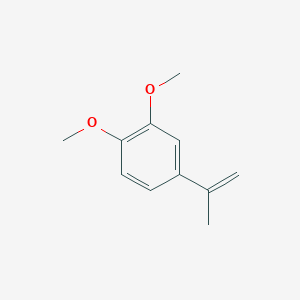
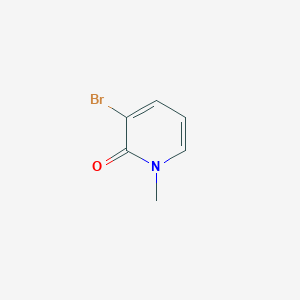
![6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione](/img/structure/B1282134.png)
